N-(3-nitro-4-piperidin-1-ylphenyl)furan-2-carboxamide
Overview
Description
N-(3-nitro-4-piperidin-1-ylphenyl)furan-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring attached to a carboxamide group, with a nitro-substituted phenyl ring and a piperidine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitro-4-piperidin-1-ylphenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Nitration of 4-piperidin-1-ylphenylamine: The nitration of 4-piperidin-1-ylphenylamine can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the phenyl ring.
Formation of furan-2-carboxylic acid chloride: Furan-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Coupling reaction: The final step involves the coupling of the nitrated phenylamine with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitro-4-piperidin-1-ylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Electrophiles: Halogens, nitro groups, sulfonyl chlorides.
Hydrolysis conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 3-amino-4-piperidin-1-ylphenyl)furan-2-carboxamide.
Substitution: Various substituted furan derivatives.
Hydrolysis: Furan-2-carboxylic acid and 3-nitro-4-piperidin-1-ylphenylamine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-nitro-4-piperidin-1-ylphenyl)furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidine moiety may also contribute to the compound’s binding affinity to certain receptors or enzymes.
Comparison with Similar Compounds
N-(3-nitro-4-piperidin-1-ylphenyl)furan-2-carboxamide can be compared to other compounds with similar structures, such as:
N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide: A synthetic opioid with structural similarities but different pharmacological properties.
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: Another synthetic compound with a piperidine moiety, used in different research contexts.
The uniqueness of this compound lies in its combination of a nitro-substituted phenyl ring, a piperidine moiety, and a furan carboxamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-nitro-4-piperidin-1-ylphenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-16(15-5-4-10-23-15)17-12-6-7-13(14(11-12)19(21)22)18-8-2-1-3-9-18/h4-7,10-11H,1-3,8-9H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORCIVOIAYKGED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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